1-(6-Bromopyridin-2-yl)-4-ethylpiperazine
Overview
Description
The compound “1-(6-Bromopyridin-2-yl)-4-ethylpiperazine” belongs to the class of organic compounds known as piperazines. Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 6-bromopyridin-2-yl derivative with 4-ethylpiperazine under appropriate conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms within the molecule and the presence of functional groups.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the bromine atom and the piperazine ring. The bromine atom is a good leaving group, which means it could be displaced in a nucleophilic substitution reaction. The piperazine ring could potentially undergo reactions at the nitrogen atoms.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by experimental measurements . These properties would be influenced by factors such as the presence of the bromine atom and the piperazine ring .Scientific Research Applications
Structural Characterization in Analgesic Compounds
1-(6-Bromopyridin-2-yl)-4-ethylpiperazine has been studied in the context of analgesic compounds. Karczmarzyk and Malinka (2008) explored the structural characterization of analgesic isothiazolopyridines, which are similar in structure to this compound. They focused on the crystal and molecular structures of these compounds, demonstrating the relevance of this compound derivatives in medicinal chemistry, particularly for pain relief applications (Karczmarzyk & Malinka, 2008).
Catechol Oxidase Models in Biochemistry
Merkel et al. (2005) explored less symmetrical dicopper(II) complexes as models for catechol oxidase, an enzyme important in biochemistry. Compounds structurally related to this compound were used to understand the influence of different groups close to the metal site. This research highlights the application of such compounds in modeling and studying enzymatic functions (Merkel et al., 2005).
Anticancer Activities
In the field of oncology, Demirci and Demirbas (2019) synthesized novel Mannich bases starting from a compound structurally related to this compound. Their aim was to enhance biological activity against prostate cancer cells. This indicates the potential of this compound derivatives in developing anticancer agents (Demirci & Demirbas, 2019).
Pyridine Derivatives Synthesis
The synthesis of pyridine derivatives, including those related to this compound, has been a topic of interest due to their applications in pharmaceutical and chemical industries. For example, Liang (2010) discussed the preparation of 2-amino-6-bromopyridine and its derivatives, highlighting their importance as intermediates in various chemical processes (Liang, 2010).
Electrophilic Amination
In organic chemistry, Lang et al. (2001) presented a method for the amination of aryl halides, including bromopyridines related to this compound. This method is significant for the synthesis of aminopyridines, which are useful in various chemical and pharmaceutical applications (Lang et al., 2001).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would likely involve interaction with a specific biological target.
Safety and Hazards
Future Directions
The future directions for research on this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further developed as a pharmaceutical . Alternatively, if it has interesting chemical reactivity, it could be used as a building block in the synthesis of other compounds .
Properties
IUPAC Name |
1-(6-bromopyridin-2-yl)-4-ethylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3/c1-2-14-6-8-15(9-7-14)11-5-3-4-10(12)13-11/h3-5H,2,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWVHJZSQMQWFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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